![molecular formula C17H13ClFNO5S2 B6485340 methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932520-50-8](/img/structure/B6485340.png)
methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Description
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H13ClFNO5S2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is 428.9907707 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
- 3-Chloro-N-(4-methoxyphenyl)propanamide (a precursor to the target compound) is used in the synthetic preparation of antimicrobial agents . Researchers explore its potential as an active ingredient in pharmaceutical formulations to combat bacterial, fungal, or viral infections.
- The boronic acid derivative of this compound could serve as a boron reagent in Suzuki–Miyaura coupling reactions . Such reactions are essential for creating carbon–carbon bonds, enabling the synthesis of complex organic molecules.
Antimicrobial Agents
Boron Reagents in Organic Synthesis
properties
IUPAC Name |
methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO5S2/c1-24-12-7-6-9(8-10(12)18)20-27(22,23)16-14-11(19)4-3-5-13(14)26-15(16)17(21)25-2/h3-8,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTUUVIZUDTJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
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